molecular formula C12H22OSi2 B14701610 Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane CAS No. 18036-82-3

Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane

Cat. No.: B14701610
CAS No.: 18036-82-3
M. Wt: 238.47 g/mol
InChI Key: QRBQRYSCIMREIR-UHFFFAOYSA-N
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Description

Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of phenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of phenyl derivatives with different substituents.

    Oxidation: Production of silanols or siloxanes.

    Reduction: Formation of simpler silanes.

Scientific Research Applications

Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane involves its ability to act as a protecting group for hydroxyl and other reactive groups. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions and allowing for selective transformations. The compound’s inertness and stability are key factors in its effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Trimethyl(phenoxy)silane
  • Trimethyl(phenylethynyl)silane

Uniqueness

Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups with a phenyl ring. This combination provides both chemical inertness and the ability to undergo selective reactions, making it a valuable compound in various applications .

Properties

CAS No.

18036-82-3

Molecular Formula

C12H22OSi2

Molecular Weight

238.47 g/mol

IUPAC Name

trimethyl-(3-trimethylsilyloxyphenyl)silane

InChI

InChI=1S/C12H22OSi2/c1-14(2,3)12-9-7-8-11(10-12)13-15(4,5)6/h7-10H,1-6H3

InChI Key

QRBQRYSCIMREIR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)O[Si](C)(C)C

Origin of Product

United States

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